
(R)-2-Amino-5-methylhexane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-5-methylhexane-1,5-diol is an organic compound with a chiral center, making it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-5-methylhexane-1,5-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-Amino-5-methylhexane.
Hydroxylation: The precursor undergoes hydroxylation at the 1 and 5 positions to introduce hydroxyl groups, forming ®-2-Amino-5-methylhexane-1,5-diol. This step can be achieved using reagents like hydrogen peroxide in the presence of a catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-5-methylhexane-1,5-diol may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-5-methylhexane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
®-2-Amino-5-methylhexane-1,5-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of ®-2-Amino-5-methylhexane-1,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-5-methylhexane-1,5-diol
- 2-Amino-5-methylhexane-1,5-diol (racemic mixture)
- 2-Amino-5-methylhexane-1,3-diol
Uniqueness
®-2-Amino-5-methylhexane-1,5-diol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomers or racemic mixtures. This uniqueness makes it valuable in applications where chiral specificity is crucial, such as in drug development and asymmetric synthesis.
Propriétés
Formule moléculaire |
C7H17NO2 |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(2R)-2-amino-5-methylhexane-1,5-diol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,10)4-3-6(8)5-9/h6,9-10H,3-5,8H2,1-2H3/t6-/m1/s1 |
Clé InChI |
WHIIWLLIAYVTTA-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(CC[C@H](CO)N)O |
SMILES canonique |
CC(C)(CCC(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


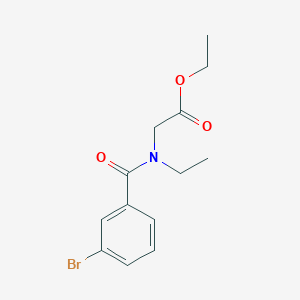
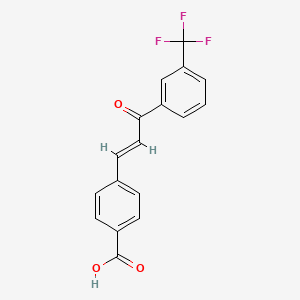
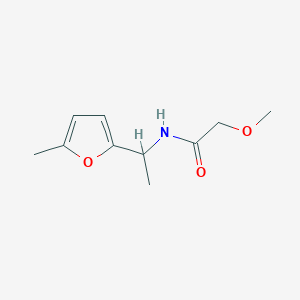

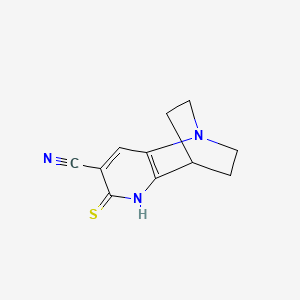
![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
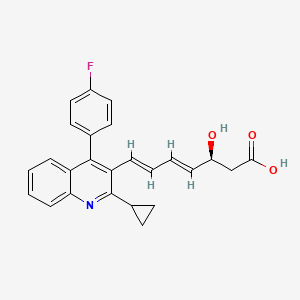
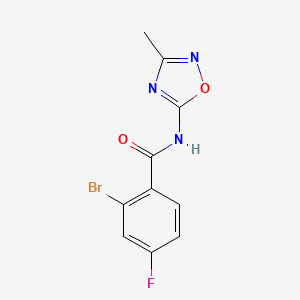


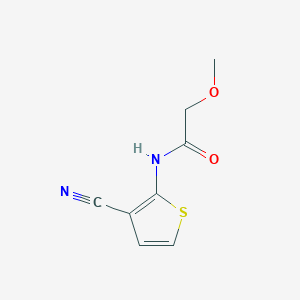
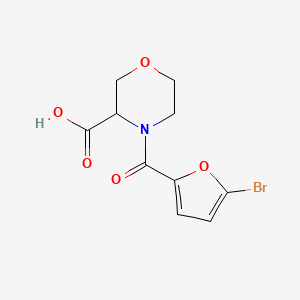
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)
![3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid](/img/structure/B14901368.png)
